molecular formula C11H13NO B1423827 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde CAS No. 1123169-35-6

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Cat. No. B1423827
M. Wt: 175.23 g/mol
InChI Key: USEHYEPYWMJVAG-UHFFFAOYSA-N
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Description

“1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is a chemical compound with the CAS Number: 1123169-35-6. It has a molecular weight of 175.23 and its IUPAC name is 1-ethyl-6-indolinecarbaldehyde .


Molecular Structure Analysis

The InChI code for “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is 1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 . This provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

  • Antimicrobial Activity : A series of derivatives of 1H-indole carbaldehyde showed promising antimicrobial activities against various fungal and bacterial strains, including C. albicans, C. rugosa, B. subtilis, S. aureus, and E. coli (Vijaya Laxmi & Rajitha, 2010).

  • Tyrosinase Inhibition : Indole-3-carbaldehyde, a related compound, was identified as a tyrosinase inhibitor, showing potential in reducing melanin production in B16 melanoma cells, which is significant for applications in dermatology and cosmetic science (Shimizu et al., 2003).

  • Natural Sources and Derivatives : Research on marine sponges revealed new indole derivatives, highlighting the natural occurrence and diversity of these compounds in marine organisms (Abdjul et al., 2015).

  • Synthesis and Chemical Reactions : Studies have explored various synthetic pathways and chemical reactions involving indole carbaldehydes, contributing to the development of new synthetic methods in organic chemistry (Bourlot et al., 1994).

  • Pharmaceutical Applications : Indole derivatives have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents, showcasing their significance in medicinal chemistry (Yogita Madan, 2020).

  • Computational and Spectroscopic Studies : Indole-3-carbaldehyde has been extensively studied using computational and spectroscopic techniques, providing insights into its molecular structure and properties, relevant for drug design and material science (Fatima et al., 2022).

  • Antiproliferative Activity : Indole derivatives have shown significant antiproliferative activity against cancer cell lines, underscoring their potential in cancer therapy (Fawzy et al., 2018).

Future Directions

The application of indole derivatives, such as “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde”, for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that future research may continue to explore the potential uses of this compound in medicine and other fields.

properties

IUPAC Name

1-ethyl-2,3-dihydroindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEHYEPYWMJVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246804
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

CAS RN

1123169-35-6
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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